5-Ethyl-4-phenyloct-5-en-2-one

描述

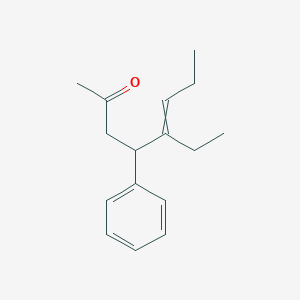

5-Ethyl-4-phenyloct-5-en-2-one is an organic compound featuring an eight-carbon chain (octene backbone) with a ketone group at position 2, an ethyl substituent at position 5, and a phenyl group at position 2. The double bond between carbons 5 and 6 (oct-5-en) introduces stereochemical possibilities (E/Z isomerism) and influences its reactivity.

Key structural features:

- Ketone group: Enhances polarity and hydrogen-bonding capacity.

- Ethyl substituent: Contributes to hydrophobicity and steric effects.

属性

CAS 编号 |

649766-42-7 |

|---|---|

分子式 |

C16H22O |

分子量 |

230.34 g/mol |

IUPAC 名称 |

5-ethyl-4-phenyloct-5-en-2-one |

InChI |

InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

InChI 键 |

XDTOWEKYKIBJBG-UHFFFAOYSA-N |

规范 SMILES |

CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

产品来源 |

United States |

准备方法

合成路线和反应条件

5-乙基-4-苯基辛-5-烯-2-酮的合成可以通过多种方法实现。一种常见的方法是在碱性条件下,例如氢氧化钠的存在下,进行4-苯基丁醛和2-乙基己醛的醛醇缩合反应。该反应通常在回流条件下进行,以促进目标产物的形成。

工业生产方法

在工业环境中,5-乙基-4-苯基辛-5-烯-2-酮的生产可能涉及使用连续流反应器来优化反应条件并提高收率。钯或镍等催化剂可用于提高反应效率。然后通过蒸馏或色谱技术对产物进行纯化,以获得高纯度的化合物。

化学反应分析

反应类型

5-乙基-4-苯基辛-5-烯-2-酮会发生多种化学反应,包括:

氧化: 该化合物可以用氧化剂(如高锰酸钾或三氧化铬)氧化成相应的羧酸或酮。

还原: 该化合物的还原可以生成醇或烷烃,具体取决于所使用的还原剂。常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 该化合物中的苯基可以进行亲电芳香取代反应,如硝化、磺化和卤化,使用硝酸、硫酸和卤素等试剂。

常用试剂和条件

氧化: 酸性或碱性介质中的高锰酸钾(KMnO4)。

还原: 无水乙醚中的氢化铝锂(LiAlH4)。

取代: 浓硫酸(H2SO4)用于磺化,浓硝酸(HNO3)用于硝化。

形成的主要产物

氧化: 羧酸或酮。

还原: 醇或烷烃。

取代: 苯基的硝基、磺基或卤代衍生物。

科学研究应用

5-乙基-4-苯基辛-5-烯-2-酮在科学研究中有多种应用:

化学: 它被用作合成更复杂有机分子的构建块。

生物学: 该化合物可用于研究涉及酶催化反应和代谢途径的研究。

工业: 用于生产香料、香精和其他特种化学品。

作用机制

5-乙基-4-苯基辛-5-烯-2-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能作为配体起作用,与受体或酶结合并调节其活性。具体的分子靶标和途径取决于该化合物在其中使用的特定应用和环境。

相似化合物的比较

Compound 1: (Z)-5-(4-Hydroxybenzylidene)-2-phenylthiazol-4(5H)-one ()

- Structural Differences: Contains a thiazolone core (heterocyclic ring) vs. the linear octenone backbone of the target compound. Features a 4-hydroxybenzylidene substituent instead of an ethyl group.

- Synthesis and Purification: Purified using ethyl acetate/hexane (1:1) or chloroform/methanol (70:1), indicating moderate polarity . Contrasts with the likely nonpolar purification requirements for this compound due to its alkyl and aryl groups.

- Reactivity :

- The thiazolone ring and conjugated benzylidene group may enhance electrophilic reactivity compared to the isolated ketone in the target compound.

Compound 2: 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one ()

- Structural Differences: Pyrazolone ring replaces the octenone chain. Includes a 4-fluorophenyl group and phenoxy substituent, introducing electronegative and steric effects.

- Crystallographic Data: The pyrazolone ring adopts a planar conformation stabilized by intramolecular hydrogen bonding .

- Functional Implications :

- Fluorine substituents often enhance metabolic stability and bioavailability, a feature absent in the target compound.

Compound 3: 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-4-hydroxy-2,5-dihydro-1,3-thiazol-2-one ()

- Structural Differences :

- Thiazolidinedione core with a pyridinyl-ethoxy-phenyl substituent.

- Contains a hydroxy group, increasing polarity vs. the target compound’s hydrophobic ethyl and phenyl groups.

- Biological Relevance: Thiazolidinediones are known for antidiabetic activity (e.g., rosiglitazone), suggesting that structural analogs like Compound 3 may target peroxisome proliferator-activated receptors (PPARs) . The target compound’s lack of a heterocyclic pharmacophore limits its direct comparison in this context.

Data Table: Comparative Properties

| Property | This compound | Compound 1 (Thiazolone) | Compound 2 (Pyrazolone) | Compound 3 (Thiazolidinedione) |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₀O | C₁₆H₁₁NO₂S | C₁₇H₁₃FN₂O₂ | C₁₉H₂₁N₂O₃S |

| Key Functional Groups | Ketone, ethyl, phenyl | Thiazolone, benzylidene | Pyrazolone, 4-fluorophenyl | Thiazolidinedione, pyridinyl |

| Polarity | Low (alkyl/aryl-dominated) | Moderate (heterocycle) | Moderate (fluorine) | High (hydroxy, heterocycle) |

| Potential Applications | Synthetic intermediate | Antimicrobial research | Crystallography studies | Antidiabetic drug development |

生物活性

5-Ethyl-4-phenyloct-5-en-2-one, with the molecular formula C16H22O, is an organic compound notable for its unique structure combining an ethyl group, a phenyl group, and an octenone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound has the following properties:

| Property | Value |

|---|---|

| CAS No. | 649766-42-7 |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

| Canonical SMILES | CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand that binds to various receptors or enzymes, modulating their activity. Research indicates that it can influence metabolic pathways and enzyme-catalyzed reactions, which are crucial for cellular functions .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For example, it has shown effectiveness against certain bacterial strains in vitro. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems, which is significant for preventing cellular damage and related diseases .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The compound's ability to disrupt the cell wall integrity was noted as a primary mechanism of action.

- Anti-inflammatory Activity : In a controlled laboratory setting, researchers observed that treatment with this compound significantly reduced TNF-alpha levels in human macrophages exposed to lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.

- Oxidative Stress Reduction : A recent study highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase in cultured human cells exposed to oxidative stressors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。